Home > Products > Screening Compounds P114630 > N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine
N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine -

N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine

Catalog Number: EVT-5468125
CAS Number:
Molecular Formula: C18H26N6O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

J147

  • Compound Description: J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) is a promising drug candidate for Alzheimer's disease treatment. []
  • Relevance: While not directly containing a tetrazole ring like the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine, J147 shares a similar scaffold with a substituted phenyl ring and an amide linkage. Research on J147 and its analogs emphasizes the significance of the CF3 substituent and overall conformation for biological activity. This information could be valuable in understanding the structure-activity relationship of the target compound and designing potential analogs. []

1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole (Compound 1)

  • Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole studied for its structural similarities to J147. []
  • Relevance: This compound shares the 3,4-dimethylphenyl substituent with the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine. Although it lacks the piperidine and tetrazole moieties, exploring its conformational properties and potential interactions could provide insights into the target compound's structure-activity relationship. []

1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (Compound 2)

  • Compound Description: This is another 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole investigated alongside Compound 1 for its relationship to J147. []
  • Relevance: Similar to Compound 1, this compound also features the 3,4-dimethylphenyl substituent, making it structurally related to the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine. Studying its structural features may contribute to understanding the influence of the 3,4-dimethylphenyl group on the target compound's activity. []

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (Compound 3)

  • Compound Description: This 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole is similar to Compounds 1 and 2, further exploring the structural space around J147. []
  • Relevance: Sharing the 3,4-dimethylphenyl substituent with the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine, this compound emphasizes the recurring presence of this specific phenyl substitution in compounds investigated for their potential biological activities, highlighting its potential importance in the target compound as well. []

1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (Compound 4)

  • Compound Description: This compound is highlighted for its close conformational resemblance to J147 in its minimum energy state. []
  • Relevance: While this compound has a 2,4-dimethylphenyl substitution instead of the 3,4-dimethylphenyl found in the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine, its structural similarity to J147 and the analysis of its molecular electrostatic potential (MEP) could offer insights into designing and optimizing the target compound's structure for improved activity. []

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

  • Compound Description: L-692,429 is a benzolactam and a nonpeptide ghrelin receptor agonist. [, ]
  • Relevance: This compound is relevant because it acts as a ghrelin receptor agonist and contains a tetrazole ring, a key structural feature also present in the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine. Although their overall structures differ, the presence of the tetrazole ring and their shared ability to interact with the ghrelin receptor suggest potential overlapping pharmacological activities. Comparing their structure-activity relationships might provide valuable insights into designing new ghrelin receptor modulators. [, ]

(2R)-hydroxypropyl derivative of 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,585)

  • Compound Description: L-692,585 is a potent ghrelin receptor agonist exhibiting higher efficacy than ghrelin. []
  • Relevance: As a derivative of L-692,429, this compound also incorporates a tetrazole ring and demonstrates potent ghrelin receptor agonism, directly relating it to the target compound N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine. Understanding the impact of the (2R)-hydroxypropyl modification on L-692,585's activity compared to L-692,429 could offer insights into structure-activity relationships within this class of compounds, including the target compound. []

Properties

Product Name

N-(3,4-dimethylphenyl)-1-[4-(1H-tetrazol-1-yl)butanoyl]-3-piperidinamine

IUPAC Name

1-[3-(3,4-dimethylanilino)piperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H26N6O/c1-14-7-8-16(11-15(14)2)20-17-5-3-9-23(12-17)18(25)6-4-10-24-13-19-21-22-24/h7-8,11,13,17,20H,3-6,9-10,12H2,1-2H3

InChI Key

WUBKIMPBFIBILT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCCN3C=NN=N3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCCN3C=NN=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.